Mastoparan 17

Insulin Secretion β-Cell Exocytosis G-Protein Signaling

Researchers studying mastoparan-mediated G-protein activation, insulin exocytosis, or PLD signaling often face non-specific assay background. Mastoparan 17 (free acid) is the validated negative control peptide: completely inactive in GTPase stimulation, insulin secretion (β-TC3/INS-1), PLD activation, and antimicrobial assays (MIC >2,000 μg/mL). Use in parallel with active mastoparan analogs to confirm signal specificity. Lyophilized, ≥98% purity, stored at -20°C; shipped on dry ice.

Molecular Formula C70H131N19O16
Molecular Weight 1494.935
CAS No. 130571-28-7
Cat. No. B596975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMastoparan 17
CAS130571-28-7
Molecular FormulaC70H131N19O16
Molecular Weight1494.935
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N
InChIInChI=1S/C70H131N19O16/c1-15-41(10)56(76)69(103)88-53(36-55(75)90)68(102)87-51(33-38(4)5)66(100)84-47(25-17-21-29-72)62(96)79-44(13)58(92)81-46(24-16-20-28-71)61(95)78-42(11)57(91)77-43(12)60(94)85-50(32-37(2)3)65(99)80-45(14)59(93)82-48(26-18-22-30-73)63(97)83-49(27-19-23-31-74)64(98)86-52(34-39(6)7)67(101)89-54(70(104)105)35-40(8)9/h37-54,56H,15-36,71-74,76H2,1-14H3,(H2,75,90)(H,77,91)(H,78,95)(H,79,96)(H,80,99)(H,81,92)(H,82,93)(H,83,97)(H,84,100)(H,85,94)(H,86,98)(H,87,102)(H,88,103)(H,89,101)(H,104,105)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,56-/m0/s1
InChIKeyIPXIXXMXWWPJFK-ZWFWRLIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mastoparan 17 (CAS 130571-28-7) Identification and Procurement-Grade Characterization


Mastoparan 17 (CAS 130571-28-7), also designated Mas 17 or Mastoparan 17 (free acid), is a synthetic tetradecapeptide belonging to the mastoparan family of cationic amphipathic peptides originally derived from wasp venom [1]. The primary amino acid sequence is H2N-Ile-Asn-Leu-Lys-Ala-Lys-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-OH (INLKAKAALAKKLL) [2]. Widely catalogued as an inactive analog of the endogenous mastoparan peptide, Mastoparan 17 is employed exclusively as a negative control reagent in biochemical and cell biology assays to validate the specificity of mastoparan-induced cellular responses . Its molecular formula is C70H132N20O15 with a molecular weight of approximately 1493.92 Da [3].

Why Mastoparan 17 Cannot Be Substituted for Active Mastoparan Analogs in Functional Assays


The mastoparan family exhibits extreme functional divergence despite high sequence homology; generic substitution of Mastoparan 17 for active analogs such as Mastoparan, Mastoparan 7, Mastoparan 8, or Mastoparan X is scientifically invalid and will compromise experimental validity. The defining differentiator of Mastoparan 17 is its complete lack of activity across multiple validated functional assays, a characteristic resulting from specific amino acid substitutions at positions 6 (Leu→Lys) and 13 (Ile→Leu) relative to the active parent peptide Mastoparan (INLKALAALAKKIL-NH2) [1]. These sequence alterations disrupt the α-helical conformation and amphipathic balance required for membrane interaction and G-protein activation, rendering Mastoparan 17 biologically inert [2]. Consequently, Mastoparan 17 is procured and utilized solely as a negative control reagent to discriminate specific, mastoparan-dependent effects from non-specific assay background or vehicle artifacts; it cannot function as a substitute for active mastoparans in any application requiring biological activity.

Quantitative Comparative Evidence for Mastoparan 17 Functional Inactivity


Mastoparan 17 Fails to Stimulate Insulin Secretion Unlike Active Mastoparan Analogs in β-TC3 Cells

In digitonin-permeabilized β-TC3 insulin-secreting cells, Mastoparan 17 failed to increase insulin secretion above baseline, whereas the active parent peptide Mastoparan, along with Mastoparan 7, Mastoparan 8, and Mastoparan X, all stimulated significant insulin secretion [1]. This direct head-to-head comparison within the same experimental system definitively establishes the functional null status of Mastoparan 17.

Insulin Secretion β-Cell Exocytosis G-Protein Signaling

Mastoparan 17 Lacks GTPase-Activating Capacity in Insulin Secretory Granule Membranes

In isolated insulin secretory granule (ISG) membranes from β-TC3 cells, Mastoparan 17 had no effect on GTPase activity, whereas Mastoparan stimulated GTPase activity in a pertussis toxin-sensitive manner, and Mastoparan 7 and Mastoparan 8 also stimulated GTPase activity [1]. This direct comparison under identical experimental conditions confirms that Mastoparan 17 is incapable of activating heterotrimeric G-proteins, a hallmark mechanism of action for active mastoparans.

GTPase Activity G-Protein Activation Insulin Granules

Mastoparan 17 Does Not Stimulate Phospholipase D Activity in L1210 Cells

In L1210 mouse lymphocytic leukemia cells, Mastoparan 17 failed to stimulate phospholipase D (PLD) activity, whereas Mastoparan B and Mastoparan 7 both stimulated PLD activity as measured by phosphatidylethanol production from [3H]myristate-labeled cells [1]. The stimulatory effect of various mastoparan analogs was correlated with their α-helical content, suggesting that Mastoparan 17 lacks the requisite secondary structure for membrane interaction and PLD activation.

Phospholipase D Membrane Perturbation Lipid Signaling

Mastoparan 17 Lacks Antimicrobial Activity Against Staphylococcus aureus (MIC >2000 μg/mL)

In antimicrobial susceptibility testing, Mastoparan 17 exhibited no activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) exceeding 2000 μg/mL [1]. In contrast, active mastoparan peptides typically exhibit potent antimicrobial activity, with MIC values often in the low micromolar range (e.g., Mastoparan B exhibited an average MIC of 4 ± 0.2 mg/L against S. aureus isolates [2]). This class-level inference confirms that Mastoparan 17 is devoid of the membrane-disrupting antimicrobial properties characteristic of its active counterparts.

Antimicrobial Activity MIC Determination Negative Control Peptide

Mastoparan 17 Lacks Hemolytic Activity Consistent with Its Inactive Functional Profile

As an inactive analog, Mastoparan 17 is expected to lack hemolytic activity, consistent with its inability to disrupt biological membranes in a functionally meaningful manner. This inference is supported by class-level structure-activity relationship studies demonstrating that mastoparan hemolytic activity correlates with α-helical content and amphipathic character [1]; Mastoparan 17, with its altered sequence and reduced α-helical content, is predicted to exhibit negligible hemolysis. While direct quantitative hemolytic data for Mastoparan 17 are not available in the public domain, its established profile as a negative control in membrane-active assays strongly supports this classification.

Hemolytic Activity Cytotoxicity Membrane Selectivity

Sequence Divergence at Positions 6 and 13 Underlies Functional Inactivity of Mastoparan 17

The primary amino acid sequence of Mastoparan 17 (INLKAKAALAKKLL) differs from the active parent peptide Mastoparan (INLKALAALAKKIL) at positions 6 (Leu→Lys substitution) and 13 (Ile→Leu substitution) [1]. These specific mutations disrupt the amphipathic α-helical structure required for membrane interaction and G-protein activation. The substitution of a hydrophobic leucine with a charged lysine at position 6, in particular, alters the hydrophobic face of the amphipathic helix, abolishing biological activity [2].

Sequence Analysis Structure-Activity Relationship Peptide Engineering

Validated Research and Industrial Application Scenarios for Mastoparan 17


Negative Control in G-Protein-Mediated Insulin Secretion Assays

Mastoparan 17 is the validated negative control for studies investigating G-protein-mediated insulin exocytosis in pancreatic β-cell lines such as β-TC3 and INS-1. In these experiments, Mastoparan 17 is used in parallel with active mastoparan analogs to confirm that observed stimulation of insulin secretion is specifically due to heterotrimeric G-protein activation rather than non-specific membrane perturbation or assay interference [1]. The absence of insulinotropic activity with Mastoparan 17 provides critical internal validation of the assay system.

Negative Control for GTPase Activation and G-Protein Functional Studies

In biochemical assays measuring GTPase activity in membrane preparations (e.g., insulin secretory granules, chromaffin granule membranes, or other G-protein-enriched fractions), Mastoparan 17 serves as an essential negative control. Its failure to stimulate GTP hydrolysis, in contrast to active mastoparans, confirms that any observed GTPase activation is mediated through specific peptide-G-protein interactions and not through non-specific membrane effects or contaminating activities [1].

Negative Control in Phospholipase D Activation and Membrane Perturbation Studies

For research examining phospholipase D (PLD) activation and membrane lipid signaling, Mastoparan 17 provides a matched negative control peptide. Its lack of PLD stimulatory activity in L1210 cells, contrasted with the positive stimulation observed with Mastoparan B and Mastoparan 7, allows researchers to attribute PLD activation specifically to active mastoparan analogs with intact α-helical structure [1].

Negative Control in Antimicrobial Peptide Screening and Structure-Activity Relationship Studies

In antimicrobial peptide discovery and characterization, Mastoparan 17 serves as a baseline negative control. Its high MIC (>2000 μg/mL) against S. aureus [1] contrasts sharply with the potent antimicrobial activity of active mastoparan peptides (MIC typically <10-100 μg/mL). This differential activity profile enables researchers to identify structure-activity relationships critical for antimicrobial potency and to validate that observed antimicrobial effects are sequence-specific rather than artifacts of peptide handling or assay conditions.

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